Aurachin P

CAS No.:

Cat. No.: VC1958312

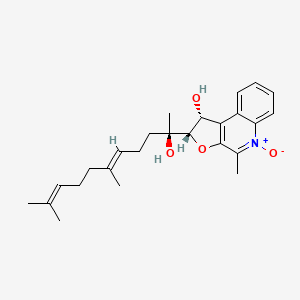

Molecular Formula: C25H33NO4

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H33NO4 |

|---|---|

| Molecular Weight | 411.5 g/mol |

| IUPAC Name | (1R,2S)-2-[(2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl]-4-methyl-5-oxido-1,2-dihydrofuro[2,3-c]quinolin-5-ium-1-ol |

| Standard InChI | InChI=1S/C25H33NO4/c1-16(2)10-8-11-17(3)12-9-15-25(5,28)24-22(27)21-19-13-6-7-14-20(19)26(29)18(4)23(21)30-24/h6-7,10,12-14,22,24,27-28H,8-9,11,15H2,1-5H3/b17-12+/t22-,24+,25-/m1/s1 |

| Standard InChI Key | MIQSPYRWRFLNMZ-ONMIXWMFSA-N |

| Isomeric SMILES | CC1=[N+](C2=CC=CC=C2C3=C1O[C@@H]([C@@H]3O)[C@@](C)(CC/C=C(\C)/CCC=C(C)C)O)[O-] |

| Canonical SMILES | CC1=[N+](C2=CC=CC=C2C3=C1OC(C3O)C(C)(CCC=C(C)CCC=C(C)C)O)[O-] |

Introduction

Aurachin P is a bioactive compound belonging to the aurachin family, which is known for its potent antibacterial properties. These compounds are primarily isolated from the myxobacterium Stigmatella aurantiaca and are characterized by their complex bicyclic structures, including a farnesyl side chain, which contributes to their biological activity . Aurachin P is structurally distinct from other aurachins due to variations in its side chains and functional groups.

Biosynthesis and Synthesis

The biosynthesis of aurachins involves a type II polyketide synthase (PKS) pathway, starting with the loading of anthranilic acid onto an acyl carrier protein (ACP). The process includes iterative decarboxylative condensation steps and prenylation with a farnesyl moiety . Synthetic routes for aurachin P involve chemical methods such as total synthesis and biotransformation, with notable use of the Conrad–Limpach reaction for forming quinolone derivatives.

Biological Activity

Aurachin P exerts its antibacterial effects primarily through the inhibition of bacterial electron transport chains, specifically targeting terminal oxidases in bacteria like Escherichia coli. This action disrupts energy production processes essential for bacterial survival, making it a promising lead compound in the development of new antibiotics .

| Biological Activity | Description |

|---|---|

| Mechanism of Action | Inhibition of bacterial electron transport chains |

| Target Bacteria | Escherichia coli and other strains |

| Potential Applications | Development of new antibiotics against multidrug-resistant bacteria |

Research Findings and Future Directions

Research on Aurachin P highlights its potential as an antibiotic agent, particularly against antibiotic-resistant bacterial strains. The structure-activity relationship indicates that modifications to the side chain significantly affect its inhibitory potency. Further studies are needed to explore its efficacy and to develop new classes of antibiotics based on its structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume